molecular formula C5H6N2O B579734 2-Ethenyl-5-methyl-1,3,4-oxadiazole CAS No. 18755-51-6

2-Ethenyl-5-methyl-1,3,4-oxadiazole

Cat. No.: B579734
CAS No.: 18755-51-6
M. Wt: 110.116
InChI Key: JALKUVAGAIBLPZ-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazoles are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. These derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties . The compound 2-Ethenyl-5-methyl-1,3,4-oxadiazole features a vinyl (ethenyl) group at position 2 and a methyl group at position 5.

Properties

CAS No.

18755-51-6

Molecular Formula

C5H6N2O

Molecular Weight

110.116

IUPAC Name

2-ethenyl-5-methyl-1,3,4-oxadiazole

InChI

InChI=1S/C5H6N2O/c1-3-5-7-6-4(2)8-5/h3H,1H2,2H3

InChI Key

JALKUVAGAIBLPZ-UHFFFAOYSA-N

SMILES

CC1=NN=C(O1)C=C

Synonyms

2-METHYL-5-VINYL-1,3,4-OXADIAZOLE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Oxadiazole Derivatives

Structural and Electronic Comparisons

The substituents at positions 2 and 5 significantly influence the physicochemical and biological properties of 1,3,4-oxadiazoles. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives
Compound Name Substituents (Position 2 / 5) Key Properties/Activities Notable Findings References
2-Amino-5-phenyl-1,3,4-oxadiazole Amino / Phenyl Antibacterial, Antifungal Phenyl ring inclined at 12.6° to oxadiazole plane; enhanced activity with electron-withdrawing groups
2-Aryl-5-(arylsulfonyl)-1,3,4-oxadiazole Aryl / Arylsulfonyl Antibacterial, Antioxidant Tosyl groups (e.g., 6j, 6c) showed potent antibacterial activity; DPPH radical scavenging observed
5-(Indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol Thiol / Indole-methyl Potential solubility modulation Thiol group enables hydrogen bonding; synthetic route optimized for yield
2-Hydroxybenzothiazole-conjugated 1,3,4-oxadiazole Benzothiazole / Variable Anticancer Hydroxyl and methyl groups enhanced cytotoxicity (IC50: 1.8–4.5 µM) against MCF-7 cells
2-(2-Methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole 2-Methylphenyl / Phenylethenyl Structural analog Phenylethenyl group increases conjugation; no direct activity data
2-Ethenyl-5-methyl-1,3,4-oxadiazole Ethenyl / Methyl Hypothesized enhanced planarity Predicted intermediate reactivity due to vinyl group; methyl may reduce steric hindrance

Key Research Findings and Implications

Substituent Effects: Electron-withdrawing groups (e.g., sulfonyl, nitro) generally enhance antimicrobial activity but may reduce solubility .

Isomerism Matters :

  • 1,3,4-Oxadiazoles (target compound) exhibit distinct hydrogen-bonding capabilities compared to 1,2,4-isomers, influencing crystal packing and bioavailability .

Structure-Activity Relationships (SAR) :

  • Position 5 substituents dominate biological activity modulation, while position 2 groups fine-tune specificity .

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